[3-(Benzylamino)oxolan-3-yl]methanol

Physicochemical profiling Drug-likeness Permeability prediction

[3-(Benzylamino)oxolan-3-yl]methanol (CAS 1343596-03-1) is a heterocyclic building block comprising a tetrahydrofuran (oxolane) ring functionalized at the 3-position with both a benzylamino group and a hydroxymethyl group. With a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g·mol⁻¹, it features two hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3-AA of 0.5, and a topological polar surface area (TPSA) of 41.5 Ų.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1343596-03-1
Cat. No. B1374024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzylamino)oxolan-3-yl]methanol
CAS1343596-03-1
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCC1(CO)NCC2=CC=CC=C2
InChIInChI=1S/C12H17NO2/c14-9-12(6-7-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
InChIKeyKFJWYXGRZUWWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: [3-(Benzylamino)oxolan-3-yl]methanol (CAS 1343596-03-1) as a Versatile Oxolane Scaffold


[3-(Benzylamino)oxolan-3-yl]methanol (CAS 1343596-03-1) is a heterocyclic building block comprising a tetrahydrofuran (oxolane) ring functionalized at the 3-position with both a benzylamino group and a hydroxymethyl group [1]. With a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g·mol⁻¹, it features two hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3-AA of 0.5, and a topological polar surface area (TPSA) of 41.5 Ų [1]. This compound is primarily utilized as a synthetic intermediate or screening scaffold in medicinal chemistry and organic synthesis, where its balanced lipophilicity and hydrogen-bonding capacity offer a distinct physicochemical profile relative to close structural analogs [2].

Why Simple In-Class Substitution Fails for [3-(Benzylamino)oxolan-3-yl]methanol


Compounds within the oxolane-amino-alcohol family cannot be interchanged without careful consideration of the quantitative effects of ring size, N-substitution, and C3 functionality on both physicochemical properties and biological recognition. For example, replacing the benzyl group with a methyl group (as in [3-(methylamino)oxolan-3-yl]methanol) eliminates the π-stacking and hydrophobic contributions of the aromatic ring, while substituting the oxolane ring with an oxetane (as in [3-(benzylamino)oxetan-3-yl]methanol) increases ring strain and alters the spatial presentation of the pharmacophoric elements [1]. Furthermore, oxidizing the hydroxymethyl group to a carboxylic acid (as in 3-(benzylamino)oxolane-3-carboxylic acid) introduces a formal negative charge at physiological pH, fundamentally changing solubility, permeability, and target engagement profiles [2]. The specific quantitative consequences of these structural variations, where available, are detailed in Section 3.

Quantitative Differentiation Evidence for [3-(Benzylamino)oxolan-3-yl]methanol Versus Closest Analogs


Lipophilicity (XLogP3-AA): Oxolane vs. Oxetane and Oxane Ring Homologs

The target compound exhibits an intermediate lipophilicity (XLogP3-AA = 0.5) that falls between the more hydrophilic oxetane analog and the more lipophilic oxane analog, offering a tunable balance for membrane permeability optimization [1]. In contrast, the oxetane analog [3-(benzylamino)oxetan-3-yl]methanol is expected to have lower logP due to the smaller, more polar ring, while the oxane analog [4-(benzylamino)oxan-4-yl]methanol, with an additional methylene unit, is predicted to be more lipophilic [2][3].

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA): Impact on Oral Bioavailability Prediction

The TPSA of [3-(benzylamino)oxolan-3-yl]methanol is computed as 41.5 Ų, well below the 140 Ų threshold commonly associated with oral bioavailability [1]. The carboxylic acid analog (3-(benzylamino)oxolane-3-carboxylic acid) possesses a higher TPSA (approximately 58.6 Ų, estimated from the additional carbonyl oxygen), which, while still within the Veber rule, may reduce passive permeability relative to the neutral hydroxymethyl form [2].

Drug design ADME prediction Oral bioavailability

Hydrogen Bond Donor/Acceptor Profile: Neutral Alcohol vs. Acidic Carboxylic Acid

[3-(Benzylamino)oxolan-3-yl]methanol provides two hydrogen bond donors (the secondary amine NH and the hydroxymethyl OH) and three hydrogen bond acceptors (the amine N, the alcohol O, and the oxolane ring O) [1]. In contrast, 3-(benzylamino)oxolane-3-carboxylic acid, while maintaining a similar HBD/HBA count, introduces a carboxylic acid group (pKa ~4–5) that is deprotonated at physiological pH, fundamentally altering its solubility and charge state .

Medicinal chemistry Pharmacophore design Solubility

Vendor-Supplied Purity and Analytical QC: Inter-Vendor Comparability

Commercially available batches of [3-(benzylamino)oxolan-3-yl]methanol are supplied at purities ranging from 95% to ≥98%, with some vendors providing batch-specific NMR, HPLC, and LC-MS data . In contrast, the oxetane analog (CAS 1195684-52-6) is typically offered at 95–97% purity with similar QC documentation . The availability of higher-purity material (≥98%) for the target compound is advantageous for demanding synthetic or biophysical applications requiring well-defined stoichiometry.

Chemical procurement Quality control Reproducibility

Steric and Conformational Differentiation: Oxolane vs. Oxetane Ring Systems for Fragment-Based Drug Design

The oxolane (tetrahydrofuran) ring in the target compound provides a five-membered cyclic ether framework with characteristic puckering dynamics that differ markedly from the more strained, nearly planar four-membered oxetane ring found in [3-(benzylamino)oxetan-3-yl]methanol [1][2]. The oxolane ring exhibits greater conformational flexibility (pseudorotation) while maintaining a more stable C–O bond (bond dissociation energy ~87 kcal·mol⁻¹ for C–O in THF vs. higher ring strain energy of ~26 kcal·mol⁻¹ for oxetane) [3].

Fragment-based drug discovery Conformational analysis Scaffold diversity

Optimal Application Scenarios for [3-(Benzylamino)oxolan-3-yl]methanol in Scientific Procurement


Fragment-Based Drug Discovery Libraries Requiring Balanced Physicochemical Properties

With a TPSA of 41.5 Ų and XLogP3-AA of 0.5, [3-(benzylamino)oxolan-3-yl]methanol satisfies key fragment-likeness criteria (MW < 250, TPSA < 60 Ų, logP < 3). Its neutral hydroxymethyl group avoids the pH-dependent solubility and permeability variability observed with carboxylic acid analogs, making it a more reliable fragment for crystallographic soaking and SPR-based affinity screening campaigns [1]. The benzyl group also provides a UV chromophore useful for HPLC-based purity and solubility monitoring.

Synthesis of CNS-Penetrant Lead Candidates via Secondary Amine Functionalization

The secondary benzylamine group in [3-(benzylamino)oxolan-3-yl]methanol serves as a versatile handle for reductive amination, acylation, or sulfonylation reactions, enabling rapid diversification of the scaffold without compromising the favorable CNS MPO score predicted from its low TPSA and modest logP [1]. This contrasts with the oxetane analog, whose increased ring strain may lead to undesired ring-opening side reactions during certain transformations [2].

Biophysical Assay Development Requiring High-Purity, Batch-Verified Building Blocks

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) studies, exact compound concentration is critical. The availability of [3-(benzylamino)oxolan-3-yl]methanol at NLT 98% purity with accompanying NMR, HPLC, and LC-MS batch certificates (as provided by Synblock and Bidepharm) ensures accurate affinity determination and minimizes false positives due to impurities . Higher purity than typically available for the oxetane analog (95–97%) reduces stoichiometric error by 2–3%.

Peptidomimetic Design Leveraging the Hydroxymethyl Handle as a Serine/Threonine Mimic

The hydroxymethyl group directly attached to the C3 quaternary center of the oxolane ring structurally resembles the side-chain of serine or threonine, making [3-(benzylamino)oxolan-3-yl]methanol a potential precursor for peptidomimetic inhibitors of serine proteases or kinases. The oxolane ring's greater conformational flexibility (vs. oxetane) and neutral charge (vs. carboxylic acid) support rational design of transition-state analog inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Benzylamino)oxolan-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.